Lithium methyl adipate
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Overview
Description
Lithium methyl adipate is an organolithium compound with the molecular formula C7H11LiO4. It is a derivative of adipic acid, where one of the carboxyl groups is esterified with methanol, and the other is neutralized with lithium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium methyl adipate can be synthesized through the neutralization reaction of adipic acid with lithium hydroxide, followed by esterification with methanol. The general reaction scheme is as follows:
Neutralization: Adipic acid reacts with lithium hydroxide to form lithium adipate. [ \text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2 \text{LiOH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + 2 \text{H}_2\text{O} ]
Esterification: Lithium adipate is then esterified with methanol to form this compound. [ \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + \text{CH}_3\text{OH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{LiOH} ]
Industrial Production Methods
Industrial production of this compound typically involves the same basic steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments to ensure complete conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Lithium methyl adipate undergoes several types of chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations in various substitution reactions.
Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles.
Esterification: Methanol or other alcohols in the presence of acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Lithium methyl adipate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and composites.
Pharmaceuticals: Research is ongoing into its potential use in drug development and delivery systems.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of lithium methyl adipate involves its ability to act as a nucleophile and participate in various chemical reactions. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. This stabilization is crucial in many organic synthesis reactions, where this compound acts as a key reagent .
Comparison with Similar Compounds
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different applications.
Lithium Adipate: The non-esterified form of lithium methyl adipate.
Dimethyl Adipate: An ester of adipic acid with two methanol groups instead of one.
Uniqueness
This compound is unique due to its dual functionality as both an ester and a lithium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-esterified or fully esterified counterparts .
Properties
CAS No. |
64601-11-2 |
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Molecular Formula |
C7H11LiO4 |
Molecular Weight |
166.1 g/mol |
IUPAC Name |
lithium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Li/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GZNFPEAFSCABAC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
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